N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide
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Description
N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H22FN5O3 and its molecular weight is 411.437. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds similar in structure to N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide, have been reported as selective ligands for the translocator protein (18 kDa) (TSPO). These compounds, exemplified by DPA-714, have been designed with a fluorine atom in their structures, enabling labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). This application highlights the potential of such compounds in neuroimaging, particularly for detecting neuroinflammatory processes early in disease progression.
Molecular Docking and Drug Discovery
Compounds structurally related to this compound have been explored for their potential in novel drug discovery. Specifically, their binding interactions with enzymes such as Cyclooxygenase-2 (COX-2) and Phosphoinositide-3-Kinase (PI3K), which are implicated in inflammation and cancer, respectively, have been examined through molecular docking studies. This research highlights the compound's relevance in discovering new therapeutic agents for treating diseases associated with these enzymes (Thangarasu et al., 2019).
Anticancer Activity
Derivatives of pyrazolo[1,5-a]pyrimidines, related to this compound, have shown significant anticancer activity. Through synthesis and biological evaluation, these derivatives exhibited subnanomolar affinity for the TSPO, suggesting their potential as therapeutic agents in cancer treatment, particularly through targeting neuroinflammation as an early biomarker of cancer progression (Damont et al., 2015).
Antimicrobial and Antioxidant Properties
Research into compounds structurally similar to this compound has also extended into evaluating their antimicrobial and antioxidant properties. The ability of these compounds to inhibit the growth of various microorganisms, as well as their capacity to act as antioxidants, underscores their potential in developing new antimicrobial and antioxidant agents (Bondock et al., 2008).
Coordination Chemistry and Material Science
Additionally, coordination complexes constructed from pyrazole-acetamide derivatives, which share a core structure with the compound , have been synthesized and characterized. These studies explore the effect of hydrogen bonding on the self-assembly process and assess the antioxidant activity of the ligands and their complexes. This research area opens avenues for utilizing such compounds in material science and coordination chemistry for various applications, including the development of novel antioxidant materials (Chkirate et al., 2019).
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O3/c1-12(2)16-10-19(28)25-21(23-16)27-18(9-17(26-27)13-3-4-13)24-20(29)11-30-15-7-5-14(22)6-8-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,29)(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBAUOKWDPDWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.